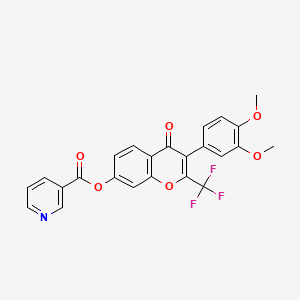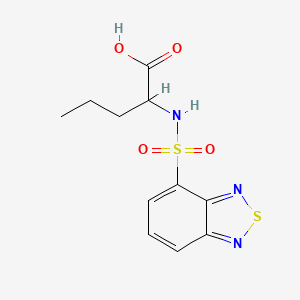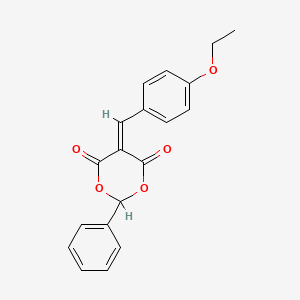![molecular formula C26H26N2O2 B11653252 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653252.png)
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with tert-butyl and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with biological receptors or enzymes, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: Shares the tert-butyl and dimethyl groups but differs in the presence of nitro groups and acetophenone core.
1,3,5-Tris(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)isocyanurate: Contains similar tert-butyl and dimethyl groups but has an isocyanurate core.
Uniqueness
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the benzoxazole ring and the benzamide core provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O2/c1-16-13-22-23(14-17(16)2)30-25(28-22)19-7-6-8-21(15-19)27-24(29)18-9-11-20(12-10-18)26(3,4)5/h6-15H,1-5H3,(H,27,29) |
InChI Key |
NAYKSEAOPKGDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11653173.png)
![2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione](/img/structure/B11653181.png)
![2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11653188.png)

![6-Amino-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11653194.png)


![14-ethylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653200.png)
![(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653205.png)
![methyl 4-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653219.png)
![5-heptylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11653235.png)
![N-[4-(hexanoylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B11653248.png)
![4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11653263.png)
![2-(2,3-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11653268.png)
